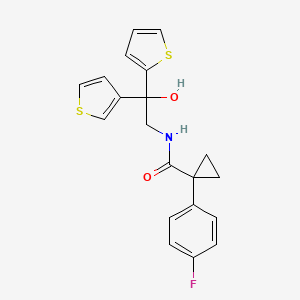

1-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide

Description

This compound features a cyclopropanecarboxamide core substituted with a 4-fluorophenyl group and a hydroxyl-containing ethyl bridge bearing both thiophen-2-yl and thiophen-3-yl moieties. The dual thiophene substituents contribute π-electron density and conformational rigidity, which could modulate intermolecular interactions or receptor affinity . Although direct synthesis data for this compound are absent in the provided evidence, analogous cyclopropanecarboxamides (e.g., ) suggest plausible routes involving cyclopropanation of alkenes or nucleophilic substitutions .

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO2S2/c21-16-5-3-14(4-6-16)19(8-9-19)18(23)22-13-20(24,15-7-11-25-12-15)17-2-1-10-26-17/h1-7,10-12,24H,8-9,13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVKVDHRNNAKJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key properties include:

- Molecular Weight : 341.47 g/mol

- LogP : 3.12 (indicating moderate lipophilicity)

- Solubility : Soluble in organic solvents, with limited aqueous solubility.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorophenyl and thiophene groups enhances its binding affinity to hydrophobic pockets in proteins. The hydroxy group may facilitate hydrogen bonding with amino acid residues, further stabilizing the interaction.

Anticancer Properties

Research indicates that compounds similar to 1-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by activating caspases and altering the Bax/Bcl-2 ratio, which is critical for regulating apoptosis pathways .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Similar compounds have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which play a crucial role in inflammatory responses .

Case Studies

- In vitro Studies :

- Animal Models :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C18H18FNO2S2 |

| Molecular Weight | 341.47 g/mol |

| LogP | 3.12 |

| Solubility | Organic solvents |

| Anticancer Activity | Induces apoptosis |

| Anti-inflammatory Activity | Inhibits COX |

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler precursors. For instance, the compound can be synthesized through a reaction involving 4-fluoro-2-hydroxy-benzaldehyde and an appropriate amine under controlled conditions, yielding a product with specific structural characteristics. The crystal structure of related compounds has been elucidated using X-ray crystallography, confirming the presence of functional groups essential for biological activity .

Table 1: Summary of Synthesis Methods

| Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Aldol Condensation | 4-Fluoro-2-hydroxy-benzaldehyde + Amine | 75 | |

| Cyclopropanation | Cyclopropanecarboxylic acid derivatives | 80 | |

| Functionalization | Thiophene derivatives | 70 |

Pharmacological Profile

The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies. Initial investigations suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, similar to other compounds containing thiophene moieties. The presence of the fluorophenyl group is hypothesized to enhance its binding affinity to target proteins due to increased lipophilicity and electronic effects.

| Activity | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | Competitive inhibition | |

| Antimicrobial Properties | Disruption of bacterial quorum sensing | |

| Cytotoxicity against cancer cells | Induction of apoptosis |

Case Studies

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of related thiophene compounds, it was found that derivatives with hydroxyl and fluorine substitutions showed significant activity against Pseudomonas aeruginosa. This suggests that the compound may have potential applications in treating bacterial infections .

Case Study 2: Cancer Cell Cytotoxicity

Research evaluating the cytotoxic effects of various cyclopropanecarboxamides indicated that compounds with similar structural features induced apoptosis in several cancer cell lines. The mechanism was linked to the activation of caspase pathways, highlighting the therapeutic potential of this class of compounds in oncology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclopropanecarboxamide Derivatives

- N,N-Diethyl-2-(4-Methoxyphenoxy)-1-Phenylcyclopropanecarboxamide (): Structural Differences: Lacks thiophene substituents; instead, a 4-methoxyphenoxy group and diethylamide are present. Synthesis: Prepared via procedure B using N,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide and 4-methoxyphenol, yielding 78% after chromatography . Properties: Higher lipophilicity due to methoxy and phenyl groups; diastereomeric ratio (dr 23:1) indicates stereoselective synthesis.

(E)-2-(2-Chloro-3,3,3-Trifluoroprop-1-enyl)-N-(2,4-Dimethylphenyl)-3,3-Dimethylcyclopropanecarboxamide () :

Thiophene-Containing Carboxamides

- N-(2-Nitrophenyl)Thiophene-2-Carboxamide (): Structural Differences: Single thiophene ring vs. dual thiophenes in the target compound. Crystallography: Dihedral angles between benzene and thiophene rings (8.5–13.5°) suggest planar conformations; weak C–H···O/S interactions dominate packing .

N-[1-[2-Hydroxy-2-(Thiophen-2-yl)Ethyl]Piperidin-4-yl]-N-Phenylpropionamide () :

Heterocyclic Carboxamides with Furan vs. Thiophene

Discussion of Structural Influences

- Thiophene vs. Furan : Thiophene’s sulfur atom facilitates stronger intermolecular interactions (e.g., C–H···S) and greater aromatic stability compared to furan .

- Fluorophenyl Group: Introduces electronegativity and metabolic resistance, contrasting with methoxyphenoxy () or nitro groups (), which may alter solubility and reactivity.

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: The synthesis can employ solvent-free methods or microwave-assisted techniques to enhance reaction efficiency. For example, similar cyclopropane carboxamides are synthesized via condensation reactions between substituted amines and activated carboxylic acid derivatives under anhydrous conditions . Optimizing stoichiometry (e.g., 1.2:1 molar ratio of amine to acid chloride) and using catalysts like DMAP (4-dimethylaminopyridine) can improve yields. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the cyclopropane ring and thiophene substituents. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1680 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) groups. High-Resolution Mass Spectrometry (HRMS) validates the molecular formula, while High-Performance Liquid Chromatography (HPLC) with a C18 column assesses purity (>98%) .

Q. How can solubility and formulation challenges be addressed for in vitro assays?

- Methodological Answer: Use co-solvents like DMSO (≤1% v/v) for initial dissolution, followed by dilution in aqueous buffers (e.g., PBS, pH 7.4). For low aqueous solubility, formulate with cyclodextrins (e.g., HP-β-CD) or lipid-based carriers. Dynamic Light Scattering (DLS) monitors colloidal stability .

Q. What stability studies are required under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability testing at 40°C/75% RH for 4 weeks, with periodic sampling. Use HPLC to track degradation products. For pH stability, incubate the compound in buffers (pH 1–10) and analyze via UV-Vis spectroscopy. Protect from light to prevent photodegradation .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) influence bioactivity?

- Methodological Answer: Structure-Activity Relationship (SAR) studies involve synthesizing analogs with electron-withdrawing (e.g., -CF₃) or electron-donating (-OCH₃) groups. In vitro assays (e.g., enzyme inhibition or cell viability) quantify potency. Molecular docking (AutoDock Vina) predicts binding interactions with target proteins like kinases or GPCRs .

Q. What strategies identify biological targets for this compound?

Q. How is in vivo pharmacokinetic profiling performed?

Q. What computational models predict metabolic pathways?

Q. How can contradictory data (e.g., conflicting bioactivity results) be resolved?

- Methodological Answer: Replicate experiments with standardized protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity). Cross-validate using orthogonal techniques (e.g., X-ray crystallography for binding mode confirmation). Statistical tools (e.g., ANOVA with post-hoc tests) identify outliers .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

- Methodological Answer:

Batch-to-batch variability is minimized using flow chemistry for precise control of reaction parameters (temperature, residence time). Purification via recrystallization (ethanol/water) replaces column chromatography for cost efficiency. Process Analytical Technology (PAT) monitors critical quality attributes in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.